![molecular formula C20H19BrF3NO B2692713 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane CAS No. 295787-39-2](/img/structure/B2692713.png)
2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane
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Overview
Description
“2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is a common structural motif in many bioactive compounds .
Molecular Structure Analysis
The molecular formula of this compound is C20H19BrF3NO, indicating that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) . The presence of a bromine atom and a trifluoromethyl group (-CF3) suggests that this compound might have interesting reactivity and properties.Scientific Research Applications
Synthesis of Novel Epibatidine Analogues
One study highlights the use of neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which allows for nucleophilic substitution at the 7-position by various nucleophiles. This process enables the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, including syn-and anti-isoepiboxidine, through conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring. The study demonstrates a successful base-induced epimerization process, highlighting the compound's potential in creating structurally diverse analogues with possible pharmacological applications (Malpass & White, 2004).
Intramolecular Reactions in Carbohydrates
Another research application involves the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates. This methodology provides a novel approach for the selective oxidation of specific carbons within the carbohydrate skeleton, showcasing the compound's utility in complex molecule synthesis and modification (Francisco, Herrera, & Suárez, 2003).
Advanced Building Blocks for Drug Discovery
A rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes, presenting these molecules as attractive building blocks for drug discovery. This method, utilizing common chemicals through intramolecular photochemical cyclization, signifies the compound's role in facilitating efficient and versatile synthetic routes for the generation of novel drug candidates (Denisenko et al., 2017).
Future Directions
properties
IUPAC Name |
2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrF3NO/c21-18-14-9-17(26-16-8-4-7-15(10-16)20(22,23)24)19(18)25(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,17-19H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPHXGFZPGUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1OC3=CC=CC(=C3)C(F)(F)F)C2Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane |
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